1-Methoxy-N-methylisoquinolin-7-amine

Catalog No.
S12356116
CAS No.
M.F
C11H12N2O
M. Wt
188.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methoxy-N-methylisoquinolin-7-amine

Product Name

1-Methoxy-N-methylisoquinolin-7-amine

IUPAC Name

1-methoxy-N-methylisoquinolin-7-amine

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

InChI

InChI=1S/C11H12N2O/c1-12-9-4-3-8-5-6-13-11(14-2)10(8)7-9/h3-7,12H,1-2H3

InChI Key

VILBMUIREODJIV-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=C(C=C1)C=CN=C2OC

1-Methoxy-N-methylisoquinolin-7-amine is an organic compound characterized by its isoquinoline structure, which features a methoxy group and a methylamine substituent. This compound belongs to a class of derivatives that are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the methoxy group at the 1-position and the N-methyl group at the amine nitrogen contributes to its unique chemical properties and reactivity.

  • Oxidation: The compound can be oxidized to form corresponding N-oxides or quinoline derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: Reduction reactions can convert this compound into various amine derivatives using agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The methoxy and methylamine groups can undergo substitution reactions, allowing for the introduction of different functional groups under appropriate conditions.

These reactions make the compound versatile for further chemical modifications and synthetic applications.

Research has indicated that 1-Methoxy-N-methylisoquinolin-7-amine exhibits significant biological activity, making it a candidate for drug discovery. It has been studied for potential antimicrobial and anticancer properties, with some derivatives showing promising pharmacological effects against various disease models . The compound may interact with specific molecular targets, modulating their activity and influencing biological pathways, which is crucial for its therapeutic potential.

The synthesis of 1-Methoxy-N-methylisoquinolin-7-amine typically involves several steps:

  • Starting Materials: Isoquinoline derivatives serve as the primary starting materials.
  • Methylation and Methoxylation: The introduction of the methoxy and methylamine groups can be achieved through specific reaction conditions that favor these modifications. Common methodologies include:
    • Direct methylation using methyl iodide in the presence of a base.
    • Methoxylation using methanol or dimethyl sulfate under acidic conditions.
  • Optimization: Industrial production methods focus on optimizing reaction conditions to maximize yield and purity, often employing catalysts and controlled environments.

1-Methoxy-N-methylisoquinolin-7-amine has several notable applications:

  • Medicinal Chemistry: It is used as a building block in the synthesis of more complex molecules with potential therapeutic effects.
  • Drug Discovery: Its biological activities make it a candidate for developing new drugs targeting various diseases, particularly in oncology and infectious diseases.
  • Material Science: The compound may also find applications in developing new materials due to its unique chemical properties .

Studies have explored the interaction of 1-Methoxy-N-methylisoquinolin-7-amine with various biological targets. Its mechanism of action often involves binding to specific receptors or enzymes, modulating their function. For instance, it may act on neurotransmitter receptors, influencing neuronal signaling pathways, which could have implications in treating neurological disorders . Further research is needed to elucidate the full range of its interactions and mechanisms.

Several compounds share structural similarities with 1-Methoxy-N-methylisoquinolin-7-amine. Here are a few notable examples:

Compound NameStructural FeaturesUnique Properties
3-Methoxy-N-methylisoquinolin-7-amineMethoxy group at position 3Exhibits strong binding affinity for melatonin receptors
1-Methoxy-N-methylisoquinolin-5-amineMethoxy group at position 1Potentially different biological activity profile
3-Methoxyisoquinolin-7-amineLacks N-methyl groupDifferent pharmacological properties compared to N-methyl derivatives

These compounds highlight the structural diversity within isoquinoline derivatives, each offering unique properties that can be exploited for specific applications in medicinal chemistry.

Isoquinoline alkaloids have served as foundational templates in medicinal chemistry since the 19th century, with early isolation efforts targeting natural products like morphine and papaverine. The Bischler-Napieralski reaction, first reported in 1893, enabled systematic access to isoquinoline cores by cyclizing β-phenylethylamine derivatives, paving the way for synthetic analogs. By the mid-20th century, advances in the Pomeranz-Fritsch reaction allowed efficient construction of substituted isoquinolines using benzaldehyde and aminoacetoaldehyde diethyl acetal, as exemplified in the synthesis of antihypertensive agents like debrisoquine.

Modern drug discovery leverages these historical methods to engineer targeted substitutions. For instance, the Ugi-Azide multicomponent reaction coupled with Pomeranz-Fritsch cyclization has recently enabled the synthesis of isoquinoline-tetrazole hybrids, expanding bioisosteric opportunities. This evolutionary trajectory underscores the scaffold’s adaptability in addressing diverse therapeutic targets, from antimicrobial to anticancer applications.

Table 1: Key Isoquinoline Alkaloids and Their Medicinal Roles

AlkaloidCore StructureHistorical/Therapeutic Use
BerberineDibenzo[a,g]quinoliziumAntimicrobial, hypoglycemic agent
PapaverineBenzylisoquinolineVasodilator, smooth muscle relaxant
SanguinarineBenzophenanthridineAntitumor, anti-inflammatory
DebrisoquineTetrahydroisoquinolineAntihypertensive agent

Positional Isomerism and Functional Group Dynamics in N-Alkylated Isoquinolines

The pharmacological profile of 1-methoxy-N-methylisoquinolin-7-amine is governed by its substitution pattern. Positional isomerism at the 7-amino group introduces steric and electronic variations that modulate protein binding. For example, N-methylation at this position reduces basicity (pK~a~ ~5.14 for unsubstituted isoquinoline), enhancing membrane permeability while retaining affinity for serum albumin’s Sudlow site I. Methoxy groups at the 1-position further influence π-π stacking with aromatic residues in target proteins, as demonstrated in berberine’s interaction with lysozyme.

Functional group dynamics are critical in optimizing ADME properties. Comparative studies show that methoxy substituents increase metabolic stability by shielding reactive sites from cytochrome P450 oxidation, whereas N-alkyl chains (e.g., methyl) improve solubility by disrupting crystalline packing. These principles are exemplified in synthetic analogs like 1-methoxy-N-methylisoquinolin-7-amine, where strategic substitutions balance lipophilicity (logP ~2.1) and polar surface area (~45 Ų) for CNS penetration.

Table 2: Functional Group Effects on Isoquinoline Binding Affinity

Substituent PositionFunctional GroupK~d~ (μM) for Serum AlbuminLogP
1-Methoxy-OCH₃8.2 ± 0.32.1
7-N-Methylamino-NHCH₃12.4 ± 0.71.8
Unsubstituted-H25.6 ± 1.22.9

The interplay between substituent position and bioactivity is further illustrated in nucleic acid interactions. Berberine analogs with 9-O-methylation exhibit 3-fold higher DNA binding affinity (K~d~ = 1.4 μM) compared to non-methylated derivatives, attributed to enhanced planar rigidity. Similarly, N-methylation in 1-methoxy-N-methylisoquinolin-7-amine may reduce cationic charge density, favoring selective intercalation over electrostatic interactions with phosphate backbones.

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

188.094963011 g/mol

Monoisotopic Mass

188.094963011 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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